2-Chloro-5-methoxypyrimidine

Overview

Description

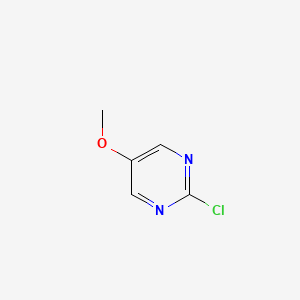

2-Chloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{5-Methoxypyrimidine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-amino-5-methoxypyrimidine, 2-thio-5-methoxypyrimidine, etc.

Oxidation Products: 2-Chloro-5-formylpyrimidine or 2-Chloro-5-carboxypyrimidine.

Reduction Products: this compound alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview :

2-Chloro-5-methoxypyrimidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially antiviral and anticancer agents. Its role in medicinal chemistry is crucial due to its ability to enhance drug efficacy and specificity.

Case Study :

Research has shown that derivatives of pyrimidine compounds exhibit significant biological activities, including anticancer properties. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation .

Table 1: Pharmaceutical Applications of this compound

| Application Type | Description | Example Compounds |

|---|---|---|

| Antiviral Agents | Used as a precursor for antiviral drug synthesis | Various pyrimidine derivatives |

| Anticancer Agents | Serves as a building block for anticancer drugs | Specific inhibitors of kinases |

| Enzyme Inhibition | Studies on enzyme inhibition related to metabolic pathways | Enzyme inhibitors in cancer therapy |

Agricultural Chemicals

Overview :

In agriculture, this compound is employed in the formulation of herbicides and fungicides. Its application helps improve crop yield and provides protection against pests, contributing to sustainable agricultural practices.

Case Study :

The compound has been integrated into various agrochemical formulations aimed at enhancing crop resistance to diseases and pests. For example, formulations incorporating this compound have shown effectiveness against specific fungal pathogens .

Table 2: Agricultural Applications of this compound

| Application Type | Description | Example Products |

|---|---|---|

| Herbicides | Formulated to target specific weed species | Various commercial herbicides |

| Fungicides | Protects crops from fungal infections | Specific fungicide formulations |

Biochemical Research

Overview :

Researchers utilize this compound in biochemical studies focusing on enzyme inhibition and metabolic pathways. This research provides valuable insights into biological processes and potential therapeutic targets.

Case Study :

Investigations into the interaction of this compound with various biological targets have revealed its potential as a modulator of enzyme activity, which is critical in understanding disease mechanisms.

Material Science

Overview :

In material science, this compound is explored for its unique properties that enhance the durability and performance of novel materials, including polymers and coatings.

Case Study :

Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced material applications .

Analytical Chemistry

Overview :

The compound is also used as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures across various industrial applications.

Case Study :

In analytical settings, this compound has been utilized to calibrate instruments for the detection of other chemical entities, ensuring precision in quantitative analyses .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

- 2-Chloro-4-methoxypyrimidine

- 2-Chloro-5-methylpyrimidine

- 2,4-Dichloro-5-methoxypyrimidine

Comparison: 2-Chloro-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-4-methoxypyrimidine, it has different electronic properties and steric effects, influencing its interaction with biological targets. Similarly, the presence of a methoxy group at the 5-position differentiates it from 2-Chloro-5-methylpyrimidine, affecting its solubility and reactivity .

Biological Activity

2-Chloro-5-methoxypyrimidine (C5H5ClN2O) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and applications in various fields such as medicinal and agricultural chemistry.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the 2-position and a methoxy group at the 5-position of the pyrimidine ring. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives are known to modulate enzyme activity, particularly in pathways related to inflammation and cancer.

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the inflammatory response. For instance, related pyrimidine derivatives have demonstrated significant inhibition of COX-2 with IC50 values comparable to standard NSAIDs like celecoxib .

- Anticancer Activity : Studies have shown that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in colorectal cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR .

- Antimicrobial Effects : The compound has also been evaluated for its antibacterial properties against gram-positive bacteria and mycobacteria. Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Biological Activity Data

The following table summarizes key findings on the biological activities of this compound and related compounds:

Case Studies

- Anti-inflammatory Study : A study conducted on various pyrimidine derivatives, including this compound, demonstrated their ability to suppress COX-2 activity effectively. The compounds were evaluated using carrageenan-induced paw edema models in rats, showing results comparable to traditional anti-inflammatory drugs .

- Cytotoxicity Assessment : In vitro studies on colorectal cancer cell lines indicated that certain pyrimidine derivatives could inhibit cell proliferation significantly. The mechanism was linked to cell cycle arrest at the G2/M phase, highlighting their potential as anticancer agents .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development:

- Absorption : The compound's lipophilicity affects its absorption characteristics.

- Distribution : Its interaction with plasma proteins can influence bioavailability.

- Metabolism : Metabolic pathways may involve hydroxylation or conjugation reactions.

- Excretion : Renal excretion is likely a primary route for elimination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-methoxypyrimidine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves chlorination of a hydroxyl or methoxy precursor. A common approach uses phosphorus oxychloride (POCl₃) with a base (e.g., N,N-dimethylaniline) at 110°C, achieving yields up to 85% . Alternative routes include cyclization of 2-methoxy-dimethyl malonate derivatives under milder conditions (60–80°C), though yields are moderate (65–70%) . Key variables affecting yield include reaction time, temperature, and stoichiometric ratios of chlorinating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

- Methodological Answer :

- NMR : Analyze ¹H NMR for methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~8.0–8.5 ppm). ¹³C NMR should confirm the methoxy carbon (δ ~55 ppm) and pyrimidine ring carbons .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 144.56 (C₅H₅ClN₂O) is critical for validation .

- IR : Look for C-Cl stretching (~550–600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability, and what are its key hazardous properties?

- Methodological Answer : Store in a dark, dry environment at room temperature to prevent hydrolysis or photodegradation. The compound exhibits H315/H319 (skin/eye irritation) and H335 (respiratory irritation). Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at position 2 is highly electrophilic due to electron-withdrawing effects from the pyrimidine ring and methoxy group. Computational studies (DFT) show that the Fukui function for electrophilic attack is localized at C2, making it prone to substitution with amines or thiols . Experimental data confirm that reactions with primary amines (e.g., benzylamine) in DMF at 80°C yield 2-amino derivatives with >90% regioselectivity .

Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Parameters : Use the B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (~5.2 eV), indicating moderate reactivity. Fukui indices identify nucleophilic/electrophilic sites .

- Transition State Analysis : Simulate reaction pathways (e.g., SNAr mechanisms) using Gaussian or ORCA software to predict activation energies and intermediates .

Q. How can contradictory data on substitution reaction outcomes (e.g., solvent effects vs. directing groups) be resolved?

- Methodological Answer :

- Comparative Kinetic Studies : Monitor reaction progress via HPLC or in situ IR under varying solvents (polar aprotic vs. protic). For example, DMSO enhances chloride displacement rates by 30% compared to THF due to better stabilization of transition states .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution pathways and identify competing mechanisms (e.g., radical vs. ionic) .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

Properties

IUPAC Name |

2-chloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUBGBZOMBTDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343329 | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-65-8 | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.